molecular formula C29H22N2O2 B4798215 ETHYL (5Z)-5-[(9H-FLUOREN-2-YL)IMINO]-2-METHYL-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

ETHYL (5Z)-5-[(9H-FLUOREN-2-YL)IMINO]-2-METHYL-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

Cat. No.: B4798215
M. Wt: 430.5 g/mol
InChI Key: LBSYYJRAQHJKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (5Z)-5-[(9H-FLUOREN-2-YL)IMINO]-2-METHYL-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its indeno[1,2-b]pyridine core, which is fused with a fluorene moiety and an ethyl ester group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-5-[(9H-FLUOREN-2-YL)IMINO]-2-METHYL-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 9H-fluorene-2-carbaldehyde with 2-methyl-5H-indeno[1,2-b]pyridine-3-carboxylic acid under basic conditions, followed by esterification with ethanol. The reaction conditions often require the use of catalysts, such as p-toluenesulfonic acid, and solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-5-[(9H-FLUOREN-2-YL)IMINO]-2-METHYL-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or hydroxyl groups, onto the aromatic rings.

Scientific Research Applications

ETHYL (5Z)-5-[(9H-FLUOREN-2-YL)IMINO]-2-METHYL-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-[(9H-FLUOREN-2-YL)IMINO]-2-METHYL-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

ETHYL (5Z)-5-[(9H-FLUOREN-2-YL)IMINO]-2-METHYL-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    N-(9-ETHYL-9H-FLUOREN-2-YL)-ACETAMIDE: Shares the fluorene moiety but differs in the functional groups attached.

    1-(7-ACETYL-9-ETHYL-9H-FLUOREN-2-YL)-ETHANONE: Contains a similar fluorene structure but with different substituents.

Properties

IUPAC Name

ethyl 5-(9H-fluoren-2-ylimino)-2-methylindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O2/c1-3-33-29(32)25-16-26-27(30-17(25)2)23-10-6-7-11-24(23)28(26)31-20-12-13-22-19(15-20)14-18-8-4-5-9-21(18)22/h4-13,15-16H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSYYJRAQHJKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C3=CC=CC=C3C(=NC4=CC5=C(C=C4)C6=CC=CC=C6C5)C2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL (5Z)-5-[(9H-FLUOREN-2-YL)IMINO]-2-METHYL-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
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ETHYL (5Z)-5-[(9H-FLUOREN-2-YL)IMINO]-2-METHYL-5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

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